Synthesis Efficiency of 4-(2-(Dimethylamino)vinyl)pyrimidine: 95% Isolated Yield in One-Step Condensation
The target compound can be synthesized via a single-step condensation of 4-methylpyrimidine with N,N-dimethylformamide dimethylacetal (DMFDMA) in DMF at 140 °C for 24 hours, yielding 95% of the (E)-isomer as a brown crystalline solid . This represents a significantly higher isolated yield compared to the multi-step protocols typically required for extended arylvinylpyrimidine derivatives or pyridine analogs requiring separate functionalization steps .
| Evidence Dimension | Isolated Synthetic Yield (One-Step Condensation) |
|---|---|
| Target Compound Data | 95% yield, 15.08 g from 10 g 4-methylpyrimidine |
| Comparator Or Baseline | 4-Methylpyrimidine (starting material baseline) |
| Quantified Difference | 95% conversion efficiency in single step; comparator baseline represents 0% conversion without reaction |
| Conditions | 10 g 4-methylpyrimidine, 38 g DMFDMA, 46.6 g DMF, sealed tube, 140 °C, 24 h, solvent distilled under reduced pressure |
Why This Matters
A 95% single-step yield minimizes procurement costs, reduces purification burden, and enables scalable production compared to multi-step syntheses with cumulative yield losses.
